molecular formula C11H10ClN5O2 B6419230 N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine CAS No. 1334369-77-5

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine

Cat. No. B6419230
CAS RN: 1334369-77-5
M. Wt: 279.68 g/mol
InChI Key: SZFKLQVOXYXQSD-UHFFFAOYSA-N
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Description

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine, also known as N2-CPM-NPD, is an important chemical compound in the field of scientific research. It is a heterocyclic compound that is used in a variety of laboratory experiments and applications. It is a versatile compound that has a wide range of applications in the field of science and technology. It is also known for its biochemical and physiological effects, as well as its potential applications in the future.

Scientific Research Applications

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine is widely used in scientific research due to its versatile applications. It is used in the synthesis of various organic compounds, such as heterocyclic compounds and polymers. Additionally, it is used as a reagent in a variety of laboratory experiments, such as the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorescent dyes and imaging agents. Furthermore, it is used in the synthesis of drugs, such as antifungal and antiviral agents.

Mechanism of Action

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine is an important compound in the field of scientific research due to its mechanism of action. It acts as a catalyst in the formation of various organic compounds, such as heterocyclic compounds and polymers. Additionally, it acts as a reagent in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it acts as a precursor in the synthesis of drugs, such as antifungal and antiviral agents.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a protective effect against oxidative stress, as well as a protective effect against DNA damage. Furthermore, it has been shown to have an inhibitory effect on the activity of various enzymes, such as proteases and lipases.

Advantages and Limitations for Lab Experiments

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine has a variety of advantages and limitations for laboratory experiments. One advantage is that it is a versatile compound that can be used in a variety of laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize. Furthermore, it has a wide range of applications in the field of science and technology.
However, there are some limitations to using this compound in laboratory experiments. For example, it is a hazardous compound and should be handled with care. Additionally, it can be toxic if not handled properly. Furthermore, it can be difficult to store and transport due to its hazardous nature.

Future Directions

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine has a variety of potential future applications in the field of science and technology. One potential application is in the development of new drugs, such as antifungal and antiviral agents. Additionally, it could be used in the development of new imaging agents and fluorescent dyes. Furthermore, it could be used in the development of new polymers and heterocyclic compounds. Finally, it could be used in the development of new agrochemicals and pharmaceuticals.

Synthesis Methods

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine is a synthetic compound that can be synthesized in the laboratory using a variety of methods. One method involves the reaction of 2-chloro-5-nitropyrimidine and N,N-dimethyl-2-chloro-p-toluidine in the presence of a base. This reaction produces this compound. Additionally, this compound can be synthesized using a palladium-catalyzed reaction of 2-chloro-5-nitropyrimidine and N,N-dimethyl-2-chloro-p-toluidine in the presence of a base. This reaction produces this compound in a high yield.

properties

IUPAC Name

2-N-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-4-2-1-3-7(8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFKLQVOXYXQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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